2-Phenylbut-3-en-2-ol
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Overview
Description
2-Phenylbut-3-en-2-ol is an organic compound with the molecular formula C10H12O. It is a colorless oil that is used in various chemical reactions and applications. The compound is known for its unique structure, which includes a phenyl group attached to a butenol backbone.
Mechanism of Action
Target of Action
2-Phenylbut-3-en-2-ol is a synthetic molecule that has been shown to be an efficient ligand for the treatment of halides . The primary targets of this compound are halides, which play a crucial role in various chemical reactions.
Mode of Action
The interaction of this compound with its targets involves the formation of a complex with halides. This interaction results in changes to the halides, enabling them to participate in further reactions .
Biochemical Pathways
It is known that the compound is used in allylation reactions with proton catalysis and as an epoxide functional group . These reactions could potentially affect various biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. As an efficient ligand for halides, it can facilitate various chemical reactions, leading to diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylbut-3-en-2-ol can be synthesized through the reduction of (E)-4-phenyl-3-buten-2-one using sodium borohydride in ethanol. The reaction is typically carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production methods for this compound often involve similar reduction reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylbut-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Phenylbutanone or phenylbutanal.
Reduction: Phenylbutanol.
Substitution: Various substituted phenylbutenes depending on the reagents used.
Scientific Research Applications
2-Phenylbut-3-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Comparison with Similar Compounds
2-Phenyl-3-butyn-2-ol: Similar structure but with a triple bond.
3-Phenyl-1-butene-3-ol: Similar structure but with a different position of the hydroxyl group
Uniqueness: 2-Phenylbut-3-en-2-ol is unique due to its specific arrangement of the phenyl and hydroxyl groups, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-phenylbut-3-en-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-10(2,11)9-7-5-4-6-8-9/h3-8,11H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYWJUOPPCVNFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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